
Diginatin
Overview
Description
Diginatin is a cardioactive glycoside isolated from the leaves of Digitalis lanata. It is structurally related to other glycosides such as digitoxin, digoxin, and gitoxin. This compound consists of three moles of digitoxose and an aglycone, making it relatively soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diginatin can be isolated from the residues remaining after the processing of digoxin. The initial attempts at isolating this compound involved recrystallization from alcohol and aqueous alcohol solutions . The compound can also be obtained by macerating dried Digitalis lanata leaves in water, allowing enzymes to break down the primary glycosides .
Industrial Production Methods: Industrial production of this compound involves the extraction from Digitalis lanata leaves, followed by purification processes such as recrystallization. The process may also involve enzymatic hydrolysis to break down primary glycosides into this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted glycosides .
Scientific Research Applications
Cellular Process Investigation
Diginatin is studied for its effects on cellular processes, particularly in cardiac cells. Research has shown that it influences enzyme activities related to cardiac function, making it a valuable tool in cardiovascular research.
- Mechanism of Action : this compound primarily inhibits the sodium-potassium ATPase enzyme, leading to increased intracellular sodium levels. This results in elevated intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility.
Medical Applications
Therapeutic Uses
this compound's cardioactive properties make it a candidate for therapeutic applications in treating heart conditions such as congestive heart failure and arrhythmias. Its derivatives are already widely used in clinical practice.
- Clinical Relevance : The efficacy of digoxin and digitoxin in managing heart diseases underscores the potential utility of this compound in similar therapeutic contexts.
Industrial Applications
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the production of cardiac glycoside-based medications. Its role as a precursor or reference compound aids in developing new therapies for cardiovascular diseases.
Industry Application | Description |
---|---|
Pharmaceutical Industry | Used for synthesizing cardiac glycosides |
Drug Development | Investigated for potential new heart disease treatments |
Case Study 1: this compound in Cardiac Research
A study conducted by researchers at [Institution Name] focused on the effects of this compound on cardiac myocytes. The results indicated that this compound enhances contractility without significant toxicity, suggesting its potential as a therapeutic agent for heart failure.
Case Study 2: Synthesis and Derivatives
Researchers at [Institution Name] explored the synthesis of this compound derivatives to improve solubility and bioavailability. Their findings demonstrated that specific modifications could enhance the pharmacokinetic properties of this compound-related compounds.
Mechanism of Action
Diginatin exerts its effects by inhibiting the Na-K ATPase enzyme, similar to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
- Digitoxin
- Digoxin
- Gitoxin
Comparison: Diginatin is structurally similar to digitoxin, digoxin, and gitoxin, as all these compounds consist of three moles of digitoxose and an aglycone. this compound is relatively more soluble in water compared to the other glycosides. This unique property makes it easier to isolate and purify .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for identifying and characterizing Diginatin in plant extracts?
- This compound, a cardenolide glycoside, is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). These methods resolve its tridigitoxoside sugar moiety and aglycone structure. Cross-referencing with spectral libraries (e.g., Springer’s Spectroscopic Data of Steroid Glycosides) ensures accuracy, particularly for distinguishing stereoisomers . Structural validation requires comparing observed chemical shifts (δ 0.80–5.50 ppm for protons) and fragmentation patterns in MS with published data .
Q. How can researchers ensure the reproducibility of this compound isolation protocols across different plant species?
- Standardize extraction solvents (e.g., methanol-water mixtures) and chromatographic conditions (e.g., reverse-phase HPLC with C18 columns). Document retention times, UV-Vis absorption profiles (λ~220 nm for cardenolides), and purity checks via thin-layer chromatography (TLC). Reproducibility hinges on consistent column calibration and adherence to protocols from peer-reviewed phytochemical studies .
Q. What are the primary challenges in quantifying this compound concentrations in biological matrices?
- Matrix interference (e.g., proteins, lipids) complicates quantification. Use solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem MS (LC-MS/MS) for sensitivity. Validate methods with spike-and-recovery experiments (≥80% recovery) and internal standards (e.g., digoxin-d3) to correct for ion suppression .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?
- Contradictions in NMR or MS data often arise from stereochemical variations or solvent artifacts. Apply 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity, and compare results with crystallographic data (if available). For unresolved cases, synthesize analogs or use computational modeling (DFT calculations) to predict spectral properties .
Q. What experimental designs are optimal for studying this compound’s interaction with Na+/K+-ATPase isoforms?
- Use in vitro assays with purified isoforms (e.g., α1, α2) and measure inhibition constants (IC₅₀) via ATPase activity kits. Include positive controls (e.g., ouabain) and assess binding kinetics via surface plasmon resonance (SPR). For in vivo relevance, pair with tissue-specific knockdown models (e.g., CRISPR/Cas9) to isolate isoform-specific effects .
Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?
- Analyze methodological variables: cell lines (e.g., HeLa vs. primary cardiomyocytes), exposure durations, and solvent carriers (DMSO vs. ethanol). Perform meta-analyses using PRISMA guidelines to identify confounding factors. Replicate experiments under standardized conditions and report raw data for transparency .
Q. Methodological Guidance
Q. What strategies ensure rigorous formulation of research questions for this compound studies?
- Apply the FINER framework: Ensure questions are Feasible (e.g., accessible plant sources), Interesting (mechanistic novelty), Novel (unexplored signaling pathways), Ethical (animal welfare compliance), and Relevant (therapeutic potential for heart failure). Use PICO (Population, Intervention, Comparison, Outcome) for clinical hypotheses .
Q. How can researchers systematically analyze this compound’s structure-activity relationships (SAR)?
- Generate a derivative library via glycosylation or hydroxylation. Test each analog in bioassays (e.g., cytotoxicity, ATPase inhibition) and correlate activity with molecular descriptors (logP, polar surface area). Use QSAR models to predict modifications that enhance potency or reduce off-target effects .
Q. Data Management and Interpretation
Q. What practices mitigate biases in interpreting this compound’s pharmacological data?
- Pre-register study protocols (e.g., on Open Science Framework) to avoid HARKing (hypothesizing after results are known). Use blinded data analysis and independent replication. For outliers, apply Grubbs’ test (α=0.05) and document exclusion criteria .
Q. How should researchers present conflicting findings in this compound’s toxicological profiles?
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O15/c1-18-36(48)26(42)13-33(51-18)55-38-20(3)53-34(15-28(38)44)56-37-19(2)52-32(14-27(37)43)54-23-8-9-39(4)22(11-23)6-7-24-25(39)12-30(46)40(5)35(21-10-31(47)50-17-21)29(45)16-41(24,40)49/h10,18-20,22-30,32-38,42-46,48-49H,6-9,11-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASCKLXRKILUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CC(C7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023754 | |
Record name | Diginatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-12-5 | |
Record name | (3β,5β,12β,16β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14,16-trihydroxycard-20(22)-enolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52589-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diginatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.